molecular formula C15H19NO2 B15082505 2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol CAS No. 20109-33-5

2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol

Cat. No.: B15082505
CAS No.: 20109-33-5
M. Wt: 245.32 g/mol
InChI Key: MZLNBZBQPYWWSH-UHFFFAOYSA-N
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Description

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol is an organic compound with the molecular formula C15H19NO2. It is a derivative of naphthalene and contains an imine group and two ethanol groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol typically involves the condensation reaction between naphthalen-1-ylmethylamine and diethanolamine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethanol groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthalen-1-ylmethyl ketones, naphthalen-1-ylmethylamines, and various ethers or esters depending on the specific substitution reactions.

Scientific Research Applications

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(Naphthalen-1-ylmethyl)imino]diethanol is unique due to its specific combination of an imine group and two ethanol groups attached to a naphthalene ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

20109-33-5

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-[2-hydroxyethyl(naphthalen-1-ylmethyl)amino]ethanol

InChI

InChI=1S/C15H19NO2/c17-10-8-16(9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,17-18H,8-12H2

InChI Key

MZLNBZBQPYWWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(CCO)CCO

Origin of Product

United States

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